Nitroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

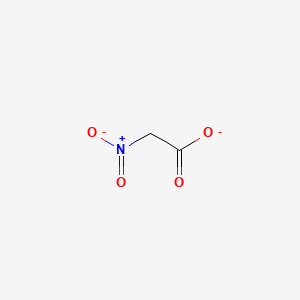

Nitroacetate, also known as this compound, is a useful research compound. Its molecular formula is C2H2NO4- and its molecular weight is 104.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Applications

Nitroacetate derivatives have been studied for their potential in cancer therapy. For instance, nitroreductase-activable agents have been developed that can selectively target hypoxic tumor environments. These agents undergo enzymatic reduction of their nitro groups to amines, activating their therapeutic properties. Research indicates that these compounds can improve the specificity of treatments while minimizing side effects. A notable study demonstrated that a nitroreductase-responsive polymeric micelle system could release doxorubicin selectively in tumor cells, enhancing imaging capabilities and therapeutic efficacy .

1.2 Hypoxia Imaging

this compound compounds have also been utilized as fluorescent probes for imaging hypoxic tumors. When reduced by nitroreductase, these compounds exhibit significant fluorescence enhancement, making them valuable for real-time monitoring of tumor hypoxia in various biological models, including living cells and animal tissues . This method shows promise for improving diagnostic techniques in oncology.

Synthetic Methodologies

2.1 Synthesis of Complex Molecules

this compound serves as a key intermediate in the synthesis of various organic compounds. For example, researchers have successfully synthesized 3-cyanoisoxazole derivatives through cycloaddition reactions involving cyanoacry this compound. This method allows for the efficient introduction of cyano groups into complex molecular frameworks, which is crucial for pharmaceutical development .

2.2 Use in Drug Development

The compound is also instrumental in the synthesis of pharmaceutical intermediates. Nitroacetates can be nitrated to introduce the nitro group into organic molecules, which is a common step in drug synthesis processes . The ability to produce high yields of nitroacetates through improved synthetic routes enhances their utility in drug development.

Environmental Applications

3.1 Pollution Monitoring

this compound derivatives have been explored for their potential use in environmental monitoring, particularly in assessing nitrate levels in water bodies. Studies indicate that ozonation processes involving methyl this compound can lead to the formation of nitrate, which can be monitored as an indicator of environmental health .

Case Studies and Research Findings

特性

CAS番号 |

61201-44-3 |

|---|---|

分子式 |

C2H2NO4- |

分子量 |

104.04 g/mol |

IUPAC名 |

2-nitroacetate |

InChI |

InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5)/p-1 |

InChIキー |

RGHXWDVNBYKJQH-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])[N+](=O)[O-] |

正規SMILES |

C(C(=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

61201-44-3 |

同義語 |

nitroacetate nitroacetic acid nitroacetic acid, beryllium salt nitroacetic acid, magnesium salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。